![molecular formula C6H12Cl2N2S B13119678 Thiophene-2,5-diyldimethanaminedihydrochloride](/img/structure/B13119678.png)
Thiophene-2,5-diyldimethanaminedihydrochloride
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Overview
Description
Thiophene-2,5-diyldimethanaminedihydrochloride is a compound that belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its potential biological activities and its role in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene-2,5-diyldimethanaminedihydrochloride, often involves the use of condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-diyldimethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into thiolanes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thiophene-2,5-diyldimethanaminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Thiophene-2,5-diyldimethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances the compound’s ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Dithieno[3,2-b2’,3’-d]thiophene: Used in organic semiconductors and thin-film transistors.
Uniqueness
Thiophene-2,5-diyldimethanaminedihydrochloride is unique due to its specific structural features and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Biological Activity
Thiophene-2,5-diyldimethanaminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Overview of Thiophene Compounds
Thiophenes are sulfur-containing heterocycles that have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of thiophene derivatives allows for various modifications that can enhance their pharmacological profiles. This compound is a specific derivative that has been studied for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiophene derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of thiophene-based compounds against various bacterial strains, demonstrating their potential as antimicrobial agents. For instance, compounds derived from thiophenes exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiophene derivatives have shown promising results in cancer research. For example, a series of studies evaluated the cytotoxic effects of thiophene compounds on different cancer cell lines. The findings revealed that certain thiophene derivatives could induce apoptosis and inhibit cell proliferation effectively. In particular, one study reported IC50 values as low as 1.4 µM for specific thiophene derivatives against prostate cancer cells (PC3) .
Anti-inflammatory Properties
The anti-inflammatory potential of thiophene derivatives has also been documented. Compounds containing thiophene rings have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Thiophenes can act as enzyme inhibitors, modulating pathways involved in inflammation and cancer progression.
- Receptor Binding : These compounds may bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
- Oxidative Stress Modulation : Thiophenes have antioxidant properties that can mitigate oxidative stress, contributing to their protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with an MIC value of 10 µg/mL against E. coli .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on the cytotoxicity of thiophene derivatives showed that this compound exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 2 µM. This suggests its potential as a lead compound for further development in cancer therapy .
Comparative Analysis
Compound | Activity | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
This compound | Anticancer | 2.0 | 10 |
Other Thiophene Derivative A | Antimicrobial | N/A | 5 |
Other Thiophene Derivative B | Anti-inflammatory | N/A | 15 |
Properties
Molecular Formula |
C6H12Cl2N2S |
---|---|
Molecular Weight |
215.14 g/mol |
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c7-3-5-1-2-6(4-8)9-5;;/h1-2H,3-4,7-8H2;2*1H |
InChI Key |
DKJUFHXVDLTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CN)CN.Cl.Cl |
Origin of Product |
United States |
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